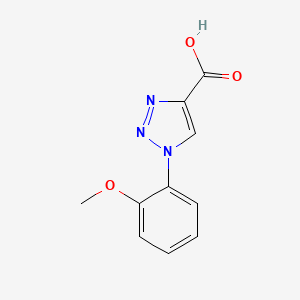
1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
The compound “1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxylic acid group (-COOH) and a methoxyphenyl group (a phenyl ring with a methoxy group attached) .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The methoxyphenyl group could be introduced through a substitution reaction, and the carboxylic acid group could be introduced through a variety of methods, including oxidation reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the carboxylic acid group, and the methoxyphenyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing carboxylic acid group and the electron-donating methoxy group. The 1,2,3-triazole ring is generally considered to be stable and unreactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic. The presence of the methoxy group could increase the compound’s solubility in organic solvents .Aplicaciones Científicas De Investigación
Triazole Derivatives in Drug Development The triazole class, including 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, plays a crucial role in the development of new drugs due to their diverse biological activities. Triazoles have been explored for their potential in creating medications with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The preparation of triazole derivatives is significant for synthesizing new drugs targeting various diseases, including those caused by bacteria showing increased resistance and neglected diseases affecting vast populations. This highlights the importance of finding efficient methods for preparing these compounds, considering green chemistry and sustainability (Ferreira et al., 2013).
Synthesis and Applications Synthetic routes for 1,2,3-triazoles, including the compound , are pivotal in the field of drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been highlighted as a key reaction for the regioselective synthesis of 1,2,3-triazoles, aiding in the development of biologically active compounds. This showcases the compound's relevance in synthesizing new drugs with broad biological activities (Kaushik et al., 2019).
Eco-friendly Synthesis Approaches Recent advancements in the eco-friendly synthesis of 1,2,3-triazoles, including the use of novel and recyclable catalysts, demonstrate the shift towards sustainable methods in chemical synthesis. These methodologies offer advantages such as shorter reaction times, easier work-up, and higher yields, which are critical for the industrial synthesis of pharmaceuticals and other applications (de Souza et al., 2019).
Corrosion Inhibition 1,2,3-Triazole derivatives have also been recognized for their effectiveness as corrosion inhibitors for metals in aggressive media. Their stability under acidic conditions and their environmentally friendly nature make them suitable for protecting various metal surfaces, highlighting the compound's potential beyond pharmaceutical applications (Hrimla et al., 2021).
Biological Activities The diversity in the biological activities of 1,2,4-triazole derivatives, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties, underscores the potential of these compounds in medical and pharmaceutical research. This broad spectrum of activities indicates the versatility of triazole derivatives in drug development and the ongoing need for research into their applications (Ohloblina, 2022).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-16-9-5-3-2-4-8(9)13-6-7(10(14)15)11-12-13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKNAUVJNPQCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Dimethylamino)phenyl]-7-(trifluoromethyl)-1,2,4-benzotriazin-3(2H)-one](/img/structure/B1426671.png)

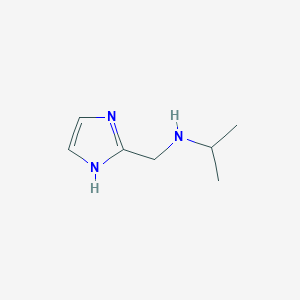
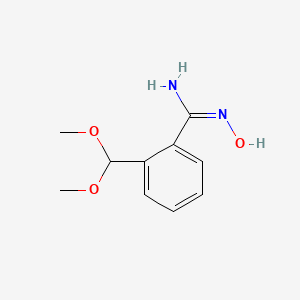
![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B1426679.png)
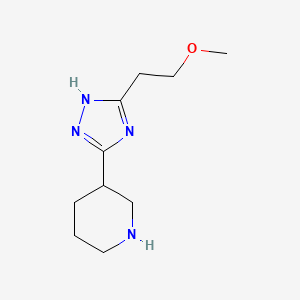
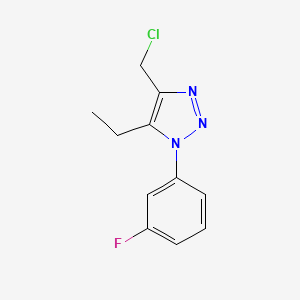
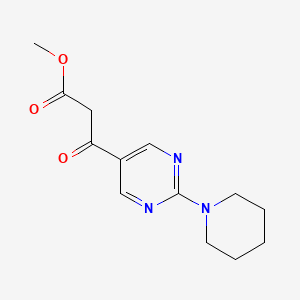

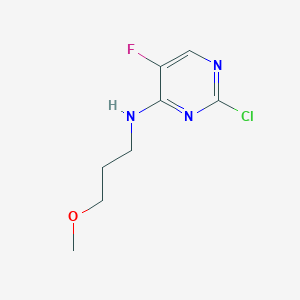
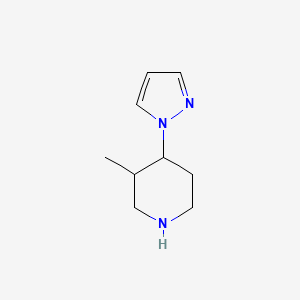
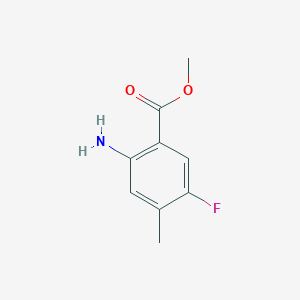

![1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine](/img/structure/B1426694.png)